molecular formula C15H18N4O3S B5690411 Ethyl 1-(2,1,3-benzothiadiazol-5-ylcarbamoyl)piperidine-4-carboxylate

Ethyl 1-(2,1,3-benzothiadiazol-5-ylcarbamoyl)piperidine-4-carboxylate

Cat. No.: B5690411
M. Wt: 334.4 g/mol
InChI Key: QVCZXWZPCHSWAX-UHFFFAOYSA-N
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Description

Ethyl 1-(2,1,3-benzothiadiazol-5-ylcarbamoyl)piperidine-4-carboxylate is a synthetic organic compound with a molecular formula of C15H19N3O2S It is known for its unique structure, which includes a benzothiadiazole moiety linked to a piperidine ring through a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2,1,3-benzothiadiazol-5-ylcarbamoyl)piperidine-4-carboxylate typically involves the following steps:

    Formation of the Benzothiadiazole Moiety: The benzothiadiazole ring is synthesized through the cyclization of appropriate precursors under controlled conditions.

    Attachment to Piperidine Ring: The benzothiadiazole moiety is then linked to the piperidine ring via a carbamoyl group. This step often involves the use of coupling reagents and catalysts to facilitate the reaction.

    Esterification: The final step involves the esterification of the piperidine ring to form the ethyl ester derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2,1,3-benzothiadiazol-5-ylcarbamoyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs.

Scientific Research Applications

Ethyl 1-(2,1,3-benzothiadiazol-5-ylcarbamoyl)piperidine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 1-(2,1,3-benzothiadiazol-5-ylcarbamoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The benzothiadiazole moiety is known to interact with various enzymes and receptors, modulating their activity. The piperidine ring enhances the compound’s binding affinity and specificity, leading to its observed biological effects.

Comparison with Similar Compounds

Ethyl 1-(2,1,3-benzothiadiazol-5-ylcarbamoyl)piperidine-4-carboxylate can be compared with other similar compounds, such as:

    Ethyl 1-(2,1,3-benzothiadiazol-5-ylmethyl)piperidine-4-carboxylate: This compound has a similar structure but differs in the substitution pattern on the benzothiadiazole ring.

    Ethyl 1-(2,1,3-benzothiadiazol-5-yl)piperidine-4-carboxylate: This analog lacks the carbamoyl group, which may affect its chemical and biological properties.

Properties

IUPAC Name

ethyl 1-(2,1,3-benzothiadiazol-5-ylcarbamoyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c1-2-22-14(20)10-5-7-19(8-6-10)15(21)16-11-3-4-12-13(9-11)18-23-17-12/h3-4,9-10H,2,5-8H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCZXWZPCHSWAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)NC2=CC3=NSN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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